N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide
Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide is an organic compound characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, and a cyclohexyloxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide typically involves a multi-step process. One common method starts with the bromination of 2-methoxybenzaldehyde to form 5-bromo-2-methoxybenzaldehyde. This intermediate is then reacted with cyclohexyloxamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Products may include 5-bromo-2-methoxybenzoic acid.
Reduction: Products may include N’-[(E)-(5-bromo-2-methoxyphenyl)methylamino]-N-cyclohexyloxamide.
Substitution: Products may include derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated aromatic ring and imine group. These interactions may disrupt normal cellular processes, leading to the observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide
- N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]thiophene-2-carboxamide
Uniqueness
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyloxamide moiety, in particular, may enhance its stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c1-23-14-8-7-12(17)9-11(14)10-18-20-16(22)15(21)19-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,19,21)(H,20,22)/b18-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKLYKSIZRUAAN-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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